molecular formula C8H13NO2 B14298999 6-Methoxy-6-azabicyclo[3.2.1]octan-3-one CAS No. 113577-72-3

6-Methoxy-6-azabicyclo[3.2.1]octan-3-one

Cat. No.: B14298999
CAS No.: 113577-72-3
M. Wt: 155.19 g/mol
InChI Key: NVWPBPAWYAQRHZ-UHFFFAOYSA-N
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Description

6-Methoxy-6-azabicyclo[3.2.1]octan-3-one is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have gained significant interest due to their synthetic and pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-6-azabicyclo[3.2.1]octan-3-one typically involves starting with 6-oxabicyclo[3.2.1]oct-3-en-7-one. The lactone ring of this precursor is opened with amines to form amides, which are then reduced with lithium aluminium hydride to produce amino alcohols . Another method involves the stereoselective reduction of 6-methyl-6-azabicyclo[3.2.1]octan-3-one to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-6-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amino alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride is frequently used for reduction reactions.

    Substitution: Various nucleophiles, such as amines or alkoxides, can be used under basic conditions.

Major Products

The major products formed from these reactions include amino alcohols, ketones, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 6-Methoxy-6-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-6-azabicyclo[3.2.1]octan-3-one is unique due to its methoxy functional group, which can influence its chemical reactivity and biological activity. This distinct feature sets it apart from other similar compounds and contributes to its potential in various applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxy-6-azabicyclo[3.2.1]octan-3-one, and what intermediates are critical?

  • Methodology : A three-step synthesis starting from lactone precursors (e.g., 6-oxabicyclo[3.2.1]oct-3-en-7-one) involves:

Lactone ring opening with methylamine to form an amide intermediate.

Reduction of the amide to an amino alcohol using LiAlH₄.

Oxidation with MnO₂ to yield the bicyclic ketone core. Methoxy substitution is introduced via alkylation or nucleophilic substitution at the N-6 position during intermediate stages .

  • Key intermediates : Amino alcohols (e.g., 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol) and monocyclic ketones are pivotal for stereochemical control .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm bicyclic structure and methoxy group placement (δ ~3.2–3.5 ppm for OCH₃).
  • Mass Spectrometry (MS) : High-resolution MS (e.g., EPA/NIH data) identifies molecular ion peaks at m/z 169.1 (C₈H₁₃NO₂) and fragmentation patterns specific to the bicyclic scaffold .
  • Infrared (IR) Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (ketone C=O) and ~2820 cm⁻¹ (OCH₃) .

Q. How does the methoxy group influence physicochemical properties like solubility and logP?

  • logP : The methoxy group increases hydrophilicity compared to methyl substituents. Experimental logP for analogous compounds (e.g., 8-methyl derivatives) is ~0.8, while methoxy variants may show lower values (~0.5) due to enhanced hydrogen bonding .
  • Boiling Point : Estimated at 220–230°C (similar to 8-methyl analogs) based on bicyclic core stability .

Advanced Research Questions

Q. What biocatalytic strategies enable stereoselective synthesis of the 6-methoxy derivative?

  • Biotransamination : Engineered transaminases (TAs) from Ruegeria sp. TM1040 catalyze the conversion of 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one to chiral amines with >99% enantiomeric excess. For 6-methoxy analogs, directed evolution of TAs can optimize activity and stereoselectivity .
  • Key Mutations : Y59W/Y87F/Y152F/T231A/I234M in TA variants enhance substrate binding and reduce steric hindrance for bulky substituents .

Q. How do structural modifications at the N-6 position affect binding to neurotransmitter transporters (e.g., DAT, SERT)?

  • SAR Insights :

  • Methoxy vs. Methyl : Methoxy groups reduce steric bulk, potentially improving DAT/SERT affinity. For example, 8-methyl analogs show moderate DAT inhibition (IC₅₀ ~150 nM), while methoxy derivatives may enhance selectivity due to polar interactions .
  • Positional Isomerism : C6-methoxy substitution avoids axial proton clashes observed in C8-methyl derivatives, improving conformational stability .
    • Experimental Design : Competitive radioligand assays (³H-WIN35428 for DAT) and uptake inhibition studies in HEK293 cells expressing SERT/DAT .

Q. What metabolic stability challenges arise with the 6-methoxy substituent, and how can they be addressed?

  • Phase I Metabolism : The methoxy group is susceptible to demethylation via cytochrome P450 enzymes (e.g., CYP3A4), forming 6-hydroxy metabolites.
  • Mitigation Strategies :

  • Deuterium Labeling : Replacing OCH₃ with OCD₃ slows oxidative cleavage.
  • Steric Shielding : Introducing bulky substituents adjacent to the methoxy group reduces enzyme access .

Q. Contradictions and Resolutions

  • Synthesis Yield Variability : Palladium-catalyzed cyclization (e.g., Tsuji–Trost reaction) yields >80% in some studies , while MnO₂ oxidation may require iterative optimization for methoxy derivatives . Resolution: Screen alternative oxidants (e.g., Dess-Martin periodinane).
  • SAR Discrepancies : C6-methoxy shows higher DAT affinity in computational models but lower in vitro activity. Resolution: Verify binding poses via X-ray crystallography .

Properties

CAS No.

113577-72-3

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

6-methoxy-6-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C8H13NO2/c1-11-9-5-6-2-7(9)4-8(10)3-6/h6-7H,2-5H2,1H3

InChI Key

NVWPBPAWYAQRHZ-UHFFFAOYSA-N

Canonical SMILES

CON1CC2CC1CC(=O)C2

Origin of Product

United States

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